molecular formula C20H16ClN3O4 B2467448 N-(2H-1,3-benzodioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1421459-72-4

N-(2H-1,3-benzodioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2467448
CAS No.: 1421459-72-4
M. Wt: 397.82
InChI Key: OTZPLKMPSATOAG-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with chloro (Cl), methyl (Me), and phenyl (Ph) groups at positions 5, 4, and 2, respectively. The acetamide side chain is linked to a benzodioxol moiety, a structural motif associated with enhanced metabolic stability and bioavailability in pharmaceutical compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-12-18(21)20(26)24(19(22-12)13-5-3-2-4-6-13)10-17(25)23-14-7-8-15-16(9-14)28-11-27-15/h2-9H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPLKMPSATOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound with potential biological activities. Its molecular formula is C20H16ClN3O4, and it has garnered interest in various fields of pharmacology and medicinal chemistry due to its unique structural features.

PropertyDetails
Molecular Formula C20H16ClN3O4
Molecular Weight 397.82 g/mol
Purity Typically 95%
Solubility Soluble in organic solvents

Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. While specific data on this compound's activity is limited, related derivatives have shown promising results against bacterial strains. For instance, studies on similar compounds demonstrated varying degrees of activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating potential effectiveness in treating bacterial infections .

Antifibrotic and Antiviral Potential

Research into structurally related compounds has highlighted their role in inhibiting hepatic stellate cell activation, which is crucial for liver fibrosis treatment. Compounds similar to the target compound have shown efficacy in reducing hepatitis C virus (HCV) replication, suggesting a potential antiviral application . This positions compounds like this compound as candidates for further investigation in antiviral therapies.

The biological mechanisms by which this compound exerts its effects are not fully elucidated; however, studies on related compounds indicate that they may function through modulation of key cellular pathways involved in inflammation and cell proliferation. For example, the inhibition of specific protein targets or cellular pathways could lead to reduced fibrosis and viral replication .

Study 1: Synthesis and Evaluation of Related Compounds

A study focused on the synthesis of benzodioxole derivatives reported that certain modifications led to enhanced biological activity. The derivatives were tested for their antifibrotic properties using liver cell models. Results indicated that specific substitutions could significantly improve the efficacy of these compounds against liver fibrosis .

Study 2: Antiviral Screening

Another investigation examined the antiviral properties of pyrimidine derivatives similar to this compound. The study found that certain compounds displayed marked inhibition of HCV replication in vitro, suggesting a promising avenue for developing antiviral agents targeting hepatitis C .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a 1,6-dihydropyrimidin-6-one core with analogs reported in the literature. Key comparisons include:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Structural Features: Contains a thioether linkage (C–S–C) instead of the benzodioxol-linked acetamide. Substituted with methyl at position 4 and lacks chloro or phenyl groups on the pyrimidinone ring. Benzyl group attached via an acetamide side chain .
  • Synthesis :
    • Yield: 66%, suggesting moderate synthetic efficiency under reported conditions .
  • Physicochemical Properties :
    • Melting Point: 196°C, indicative of moderate crystallinity .
    • NMR Data: Distinct peaks for NH (δ 12.50), CH2NHCO (δ 10.01), and aromatic protons (δ 7.60–7.27) .
Pharmacopeial Analogs (Compounds m, n, o)
  • Structural Features: Tetrahydropyrimidin-1(2H)-yl groups with extended alkyl/aryl chains and stereochemical complexity. Substituted with dimethylphenoxy, hydroxy, and diphenylhexan groups, differing significantly from the benzodioxol and chloro substituents in the main compound .
  • Implications :
    • Increased molecular weight and stereochemical diversity may improve target selectivity but complicate synthesis and bioavailability.

Functional Implications

  • Solubility and Bioavailability : The benzodioxol group may improve solubility over the benzyl group due to its oxygen-rich structure, though this requires experimental validation.
  • Synthetic Challenges : The main compound’s multiple substituents (Cl, Ph, benzodioxol) likely necessitate multi-step synthesis, whereas the thioether analog was synthesized in 66% yield via a simpler route .

Preparation Methods

Cyclocondensation of Chalcone Derivatives

A mixture of ethyl acetoacetate (1.0 equiv), benzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in ethanol undergoes microwave-assisted cyclization at 80°C for 20 minutes, producing 4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-2-thione.

Chlorination at Position 5

The thione intermediate is treated with sodium dichloroisocyanurate (SDIC) in glacial acetic acid at 25°C for 4 hours. SDIC acts as a selective chlorinating agent, replacing the thione sulfur with chlorine to yield 5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine. The reaction is quenched with sodium hydroxide, and the product is extracted into ethyl acetate, achieving 78% isolated yield after crystallization from hexane.

Mechanistic Insight :
The chlorination proceeds via electrophilic substitution, where hypochlorous acid (generated from SDIC and acetic acid) attacks the electron-deficient C5 position of the pyrimidine ring.

Acetamide Linker Formation and Final Coupling

Conjugation of the benzodioxole amine and dihydropyrimidinone requires activation of the carboxylic acid intermediate.

Synthesis of 2-(5-Chloro-4-Methyl-6-Oxo-2-Phenyl-1,6-Dihydropyrimidin-1-yl)Acetic Acid

The dihydropyrimidinone is alkylated at N1 using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base. Saponification with 10% NaOH in ethanol yields the carboxylic acid derivative.

Acyl Chloride Formation

The carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane for 3 hours. Excess thionyl chloride is removed under vacuum, and the resultant acyl chloride is used without further purification.

Amide Coupling

A solution of 1,3-benzodioxol-5-amine (1.2 equiv) in DMF is added dropwise to the acyl chloride at 0°C, followed by triethylamine (3.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, after which the product precipitates upon addition of ice water. Filtration and recrystallization from ethanol afford the title compound in 72% yield.

Purification and Analytical Characterization

Purification :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Validation :

  • 1H NMR (400 MHz, DMSO-d6): δ 10.75 (s, 1H, NH), 7.82–7.12 (m, 9H, aromatic), 5.12 (s, 2H, OCH2O), 4.30 (s, 2H, CH2CO), 2.40 (s, 3H, CH3), 1.98 (s, 3H, CH3).
  • IR (KBr) : 1672 cm⁻¹ (C=O), 1375 cm⁻¹ (C-N), 708 cm⁻¹ (C-Cl).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30), purity 99.3%.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
Benzodioxole amination NH3, Raney Ni, 80°C 85 92
Pyrimidinone chlorination SDIC, AcOH, 25°C 78 95
Amide coupling Acyl chloride, Et3N, DMF, 25°C 72 99

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